2,2'-(1,3-Phenylenebis(methylene))bis(2,3-dihydro)-1H-isoindol-1-one

Description

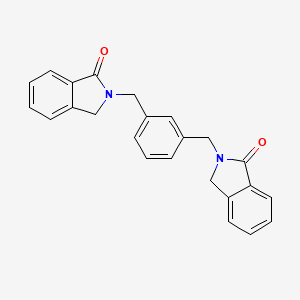

2,2'-(1,3-Phenylenebis(methylene))bis(2,3-dihydro)-1H-isoindol-1-one is a bis-heterocyclic compound featuring two isoindol-1-one moieties linked via a 1,3-phenylenebis(methylene) bridge.

Properties

CAS No. |

935739-41-6 |

|---|---|

Molecular Formula |

C24H20N2O2 |

Molecular Weight |

368.4 g/mol |

IUPAC Name |

2-[[3-[(3-oxo-1H-isoindol-2-yl)methyl]phenyl]methyl]-3H-isoindol-1-one |

InChI |

InChI=1S/C24H20N2O2/c27-23-21-10-3-1-8-19(21)15-25(23)13-17-6-5-7-18(12-17)14-26-16-20-9-2-4-11-22(20)24(26)28/h1-12H,13-16H2 |

InChI Key |

XVMPZTINNDQPHX-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1CC3=CC(=CC=C3)CN4CC5=CC=CC=C5C4=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[1,3-Phenylenebis(methylene)]bis[2,3-dihydro-1H-isoindole-1-one] typically involves the reaction of 1,3-phenylenebis(methylene) with isoindole derivatives under controlled conditions. One common method includes the use of disodium maleonitriledithiolate and 1,3-bis(methylpyridinium benzene) bromide in an aqueous solution . The reaction is carried out at room temperature, and the mixture is stirred for several minutes to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-[1,3-Phenylenebis(methylene)]bis[2,3-dihydro-1H-isoindole-1-one] undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or removal of oxygen.

Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole derivatives with additional oxygen functionalities, while reduction may produce more hydrogenated forms of the compound.

Scientific Research Applications

Chemistry

In the field of chemistry, 2,2'-(1,3-phenylenebis(methylene))bis(2,3-dihydro)-1H-isoindol-1-one serves as a crucial building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable for creating derivatives with enhanced properties.

Reactions:

- Oxidation: Involves adding oxygen or removing hydrogen using oxidizing agents.

- Reduction: Employs reducing agents to add hydrogen or remove oxygen.

- Substitution: Replaces functional groups through nucleophilic or electrophilic reactions.

Biology

The compound's unique structure allows it to interact with specific proteins and enzymes, making it a useful tool in biological research. It has shown potential in:

- Studying enzyme inhibition: The compound can modulate enzyme activities, providing insights into metabolic pathways.

- Cellular signaling: It may alter cellular signaling pathways, aiding in understanding disease mechanisms.

Case Study: Enzyme Interaction

A study demonstrated that derivatives of this compound could inhibit specific enzymes involved in cancer metabolism, suggesting its potential as a therapeutic agent .

Industry

In industrial applications, this compound is utilized in:

- Material Science: As a precursor for advanced materials that exhibit unique physical properties.

- Catalysis: Serving as a catalyst in various chemical processes due to its structural characteristics.

Mechanism of Action

The mechanism of action of 2,2’-[1,3-Phenylenebis(methylene)]bis[2,3-dihydro-1H-isoindole-1-one] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Organoselenium Compounds with 1,2-Phenylenebis(methylene) Bridges

Structure: Organoselenium analogs (e.g., compounds III and V in ) feature a 1,2-phenylenebis(methylene) bridge connecting imidazole-selenone or imidazolium units instead of isoindol-1-one rings. Synthesis: Derived from imidazolium salts via selenation, these compounds were characterized using FT-IR, NMR, and UHPL-MS/PDA . Biological Activity:

- Compound III showed potent anticancer activity against MCF-7 breast cancer cells (34.4 ± 1.5% cell viability).

- Antioxidant efficacy was higher in precursor salts (e.g., 84.6% viability for II) than in selenium adducts .

Chromanone-Linked 1,3-Phenylenebis(methylene) Compound

Structure: Compound 11 () links chromanone units via a 1,3-phenylenebis(methylene) bridge, yielding a high molecular weight (1065.5 g/mol) polyphenolic structure. Synthesis: Synthesized from m-xylylene dibromide with a low yield (14%), indicating steric or electronic challenges in bridge formation . Comparison: The isoindol-1-one rings in the target compound are smaller and less oxygenated than chromanones, likely reducing steric hindrance and improving synthetic accessibility.

Biindoles with Ethylene Bridges

Structure: Natural 2,3'-biindoles () are dimerized indoles connected by an ethylene bridge, offering flexibility absent in the target compound’s rigid aromatic bridge. Comparison: The ethylene bridge in biindoles allows conformational flexibility, which may enhance interaction with biological targets but reduce thermal stability compared to the target’s rigid phenylene bridge.

Metal Complex Ligands with Azanylylidene Backbones

Structure: Co, Ni, and Zn complexes () use a ligand with a 1,3-phenylenebis(methylene) backbone modified with azanylylidene and methanylylidene groups. Applications: These complexes are explored for catalytic or material science applications, leveraging the ligand’s coordination capacity .

Azo Dyes with Meta-Phenylene Bis(azo) Bridges

Structure: Bismark Brown Y () features a meta-phenylene bis(azo) bridge, enabling conjugation and dye functionality.

Biological Activity

2,2'-(1,3-Phenylenebis(methylene))bis(2,3-dihydro)-1H-isoindol-1-one, also known by its CAS number 935739-41-6, is a synthetic compound that falls under the category of isoindole derivatives. Its unique structure and potential biological activities have attracted attention in various fields of medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 368.43 g/mol. The structural representation can be summarized as follows:

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. The following sections detail specific findings from various studies.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. It appears to inhibit cell proliferation by interfering with the cell cycle at the G1 phase.

- In Vitro Studies : In vitro assays demonstrated that this compound significantly reduces the viability of various cancer cell lines, including breast and prostate cancer cells. For instance, a study indicated a reduction in cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties:

- In Vivo Studies : Animal models treated with this compound showed reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory diseases.

- Mechanism : The anti-inflammatory effect is attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation.

Case Studies

A notable case study involved the administration of the compound to mice with induced tumors. The results indicated significant tumor size reduction compared to control groups treated with saline. Histological analysis showed increased apoptotic cells within tumor tissues treated with the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.